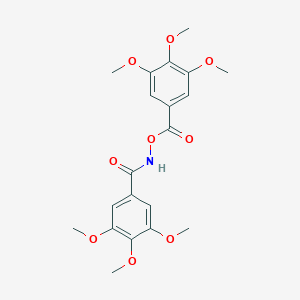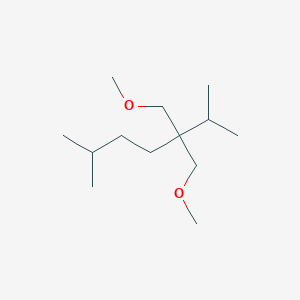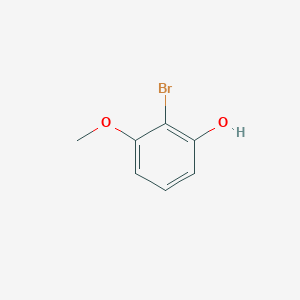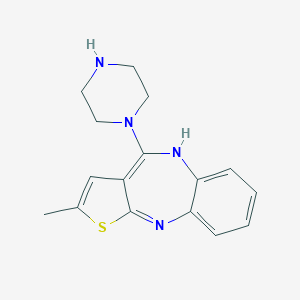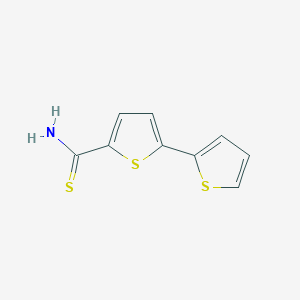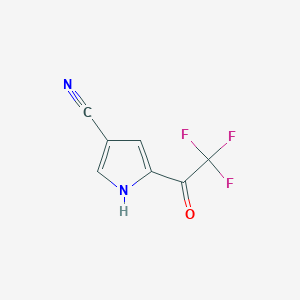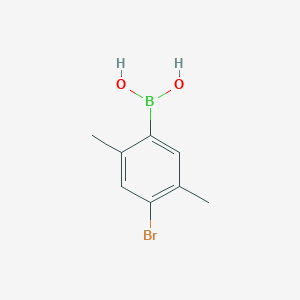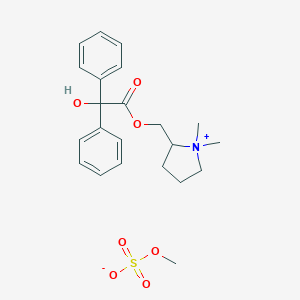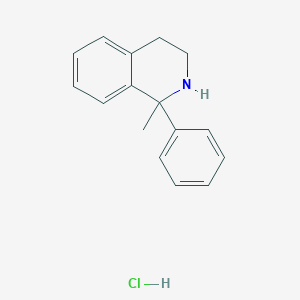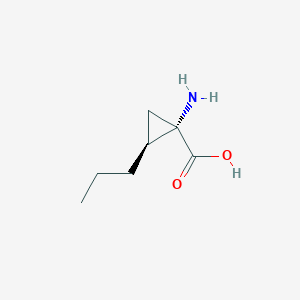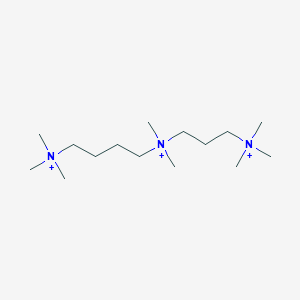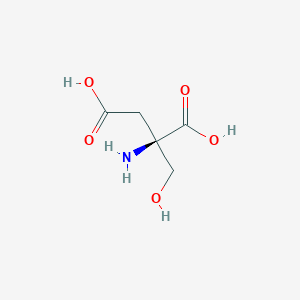
2-(2-Oxo-2-hydroxyethyl)-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-hydroxyethyl)-D-serine, also known as OPHSER, is a non-proteinogenic amino acid that has been synthesized and extensively studied in recent years. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. OPHSER has been found to exhibit a range of biological activities, including the ability to modulate neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Oxo-2-hydroxyethyl)-D-serine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to presynaptic receptors. This binding leads to the activation of intracellular signaling pathways, which ultimately regulate the release of neurotransmitters. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been shown to enhance synaptic plasticity by increasing the expression of synaptic proteins and promoting the formation of new synapses.
Efectos Bioquímicos Y Fisiológicos
2-(2-Oxo-2-hydroxyethyl)-D-serine has been found to exhibit several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Oxo-2-hydroxyethyl)-D-serine in lab experiments is its ability to modulate neurotransmitter release and enhance synaptic plasticity. This makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, one of the limitations of using 2-(2-Oxo-2-hydroxyethyl)-D-serine is its relatively high cost compared to other amino acids. In addition, the synthesis of 2-(2-Oxo-2-hydroxyethyl)-D-serine can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Oxo-2-hydroxyethyl)-D-serine. One area of interest is the development of 2-(2-Oxo-2-hydroxyethyl)-D-serine-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the underlying mechanisms of 2-(2-Oxo-2-hydroxyethyl)-D-serine's effects on neurotransmitter release and synaptic plasticity. Additionally, the development of more efficient and cost-effective methods for synthesizing 2-(2-Oxo-2-hydroxyethyl)-D-serine could lead to increased use in scientific research.
Métodos De Síntesis
2-(2-Oxo-2-hydroxyethyl)-D-serine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of L-serine with pyruvate in the presence of a transaminase enzyme. This reaction produces 2-(2-Oxo-2-hydroxyethyl)-D-serine and alanine as byproducts. The resulting 2-(2-Oxo-2-hydroxyethyl)-D-serine can then be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-hydroxyethyl)-D-serine has been extensively studied for its potential applications in neuroscience research. It has been found to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. These findings suggest that 2-(2-Oxo-2-hydroxyethyl)-D-serine may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
134234-61-0 |
|---|---|
Nombre del producto |
2-(2-Oxo-2-hydroxyethyl)-D-serine |
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clave InChI |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
SMILES isomérico |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
SMILES canónico |
C(C(=O)O)C(CO)(C(=O)O)N |
Sinónimos |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
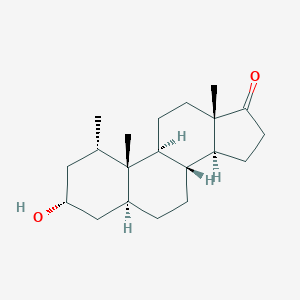
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
